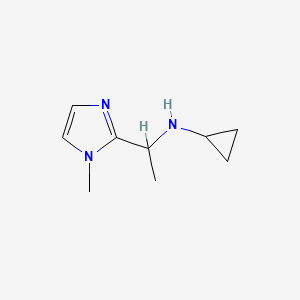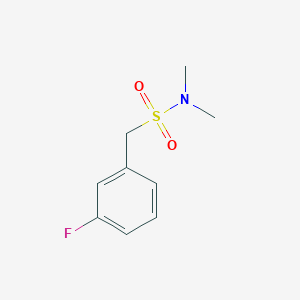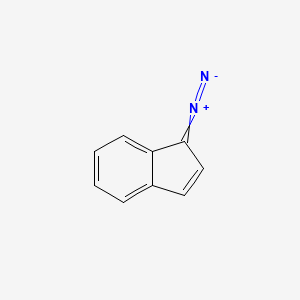
1-Diazo-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Diazo-1H-indene is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to an indene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Diazo-1H-indene can be synthesized through several methods. One common approach involves the diazotization of 1H-indene using diazo transfer reagents such as p-toluenesulfonyl azide or methanesulfonyl azide. The reaction typically requires a base, such as potassium ethoxide or triethylamine, in an appropriate solvent like ethanol or tetrahydrofuran .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of diazo compound synthesis apply. These methods often involve large-scale diazotization reactions under controlled conditions to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Diazo-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group into an amine group.
Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indene oxides, while reduction can produce indene amines.
Applications De Recherche Scientifique
1-Diazo-1H-indene has several applications in scientific research:
Medicine: Research is ongoing to explore its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of 1-Diazo-1H-indene involves the reactivity of the diazo group. The diazo group can generate reactive intermediates, such as carbenes, under certain conditions. These intermediates can then participate in various chemical transformations, including cycloadditions and insertions into C-H and X-H bonds .
Comparaison Avec Des Composés Similaires
2-Diazo-1,3-indanedione: This compound also contains a diazo group and is used in similar synthetic applications.
Diazoacetates: These compounds are widely used in cyclopropanation reactions and share similar reactivity with 1-Diazo-1H-indene.
Uniqueness: this compound is unique due to its indene ring structure, which imparts specific electronic and steric properties. This uniqueness makes it a valuable reagent in the synthesis of complex organic molecules and materials.
Propriétés
Numéro CAS |
35847-40-6 |
|---|---|
Formule moléculaire |
C9H6N2 |
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
1-diazoindene |
InChI |
InChI=1S/C9H6N2/c10-11-9-6-5-7-3-1-2-4-8(7)9/h1-6H |
Clé InChI |
LIIOKUFYMPKYKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC2=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


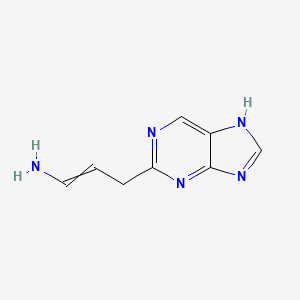
![2-(6-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13954093.png)
![2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13954108.png)
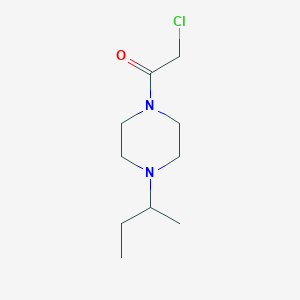
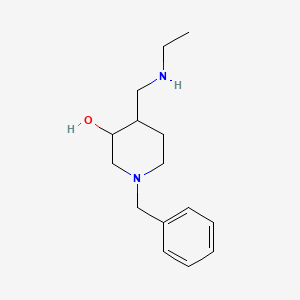
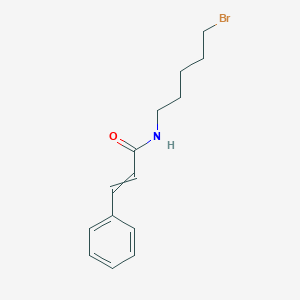
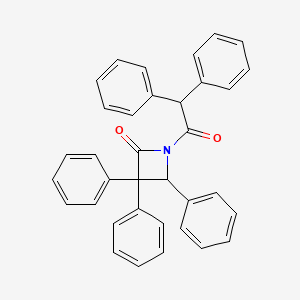
![9,10,12-trimethylbenzo[a]acridine](/img/structure/B13954136.png)
![8-(Bromomethyl)-2-methyl-2-azaspiro[4.5]decane](/img/structure/B13954147.png)

